8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes an oxazine ring fused with a benzene ring, with an iodine atom and a methyl group as substituents .
Preparation Methods
The synthesis of 8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid with acetic anhydride in the presence of acetic acid. This reaction forms the benzoxazinone core structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Hydrolysis: The oxazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer properties.
Biological Research: The compound is used to investigate the biological pathways and mechanisms of action of benzoxazinone derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s biological activity is attributed to its ability to inhibit or activate these targets, leading to various physiological effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other benzoxazinone derivatives, such as:
2-Methyl-4H-3,1-benzoxazin-4-one: Similar structure but lacks the iodine substituent, leading to different biological activities.
6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one: Another iodinated derivative with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
71478-57-4 |
---|---|
Molecular Formula |
C9H6INO2 |
Molecular Weight |
287.05 g/mol |
IUPAC Name |
8-iodo-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H6INO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-4H,1H3 |
InChI Key |
CWJKKXJAXYIUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2I)C(=O)O1 |
Origin of Product |
United States |
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